N-(2-sec-butylphenyl)pentanamide
Description
N-(2-sec-butylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2-sec-butylphenyl group. The 2-sec-butylphenyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions compared to para-substituted analogs like N-(4-methoxyphenyl)pentanamide .
Properties
CAS No. |
638163-00-5 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-6-11-15(17)16-14-10-8-7-9-13(14)12(3)5-2/h7-10,12H,4-6,11H2,1-3H3,(H,16,17) |
InChI Key |
YKNZCTVSEHIFAQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1C(C)CC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)pentanamide
Key Findings from Evidence:
- Anthelmintic Activity : N-(4-Methoxyphenyl)pentanamide demonstrates time- and concentration-dependent activity against Toxocara canis larvae, comparable to albendazole but with slower onset (e.g., 72 hours for full lethality vs. 48 hours for albendazole) .
- Cytotoxicity : Significantly lower cytotoxicity than albendazole in human (HaCaT) and animal (Vero) cell lines, as shown by MTT assays .
- Drug-Likeness : Adheres to Lipinski’s Rule of Five, with favorable topological polar surface area (TPSA = 46.3 Ų), logP (2.6), and synthetic accessibility (1.9 vs. 3.9 for albendazole) .
- Pharmacokinetics : Predicted blood-brain barrier (BBB) penetration and moderate gastrointestinal absorption .
Hypothesized Differences for N-(2-sec-butylphenyl)pentanamide :
- Steric Effects : Ortho-substitution could hinder binding to parasitic targets (e.g., β-tubulin in helminths) compared to para-substituted analogs, altering efficacy .
Sulfonamide-Pentanamide Hybrids ()
Examples include N4-valeroylsulfadiazine and dipeptide-sulphonamide derivatives. These compounds exhibit:
- Antibacterial/Antiulcer Activity : Sulfonamide hybrids target Helicobacter pylori and tuberculosis via sulfonamide moieties interacting with enzymes like carbonic anhydrase .
- Structural Contrasts : Unlike this compound, these derivatives prioritize sulfonamide pharmacophores over arylalkyl groups, leading to distinct target profiles .
Piperazine-Containing Pentanamides ()
Compounds like N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide incorporate piperazine rings for CNS targeting. Their polar sulfonyl groups enhance solubility (TPSA > 90 Ų), contrasting with the hydrophobic sec-butyl group in the target compound .
Data Table: Hypothetical Comparison of Pentanamide Derivatives
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